1,3-Octanediol

Vue d'ensemble

Description

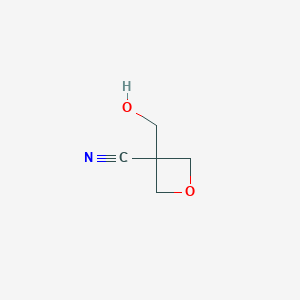

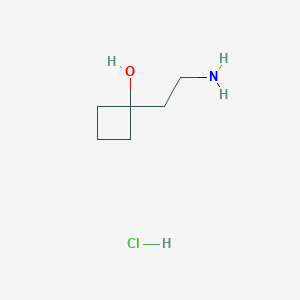

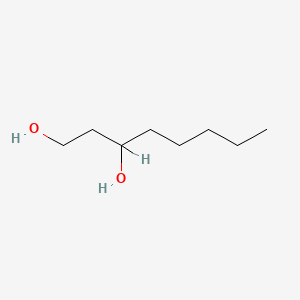

1,3-Octanediol, also known as octane-1,3-diol, is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a colorless, viscous liquid that is soluble in water and various organic solvents. It is commonly used in the cosmetic and pharmaceutical industries due to its moisturizing and antimicrobial properties .

Mécanisme D'action

Target of Action

1,3-Octanediol, also known as octane-1,3-diol, is a chemical compound with the formula C8H18O2 It’s structurally similar to 1,2-pentanediol and 1,2-octanediol, which have been tested on various freshwater species from three trophic levels .

Mode of Action

For instance, some diols can disrupt cell membranes or interfere with metabolic processes .

Biochemical Pathways

As a fatty alcohol , it may interact with lipid membranes and potentially influence various cellular processes.

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the specific biological systems it interacts with .

Result of Action

Based on its structural similarity to other diols, it may have various effects, such as disrupting cell membranes or interfering with metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Octanediol can be synthesized through several methods:

-

Chloroethanol Method

Preparation of Chloroethanol: Ethylene oxide reacts with hydrogen chloride gas in an aqueous solution to produce chloroethanol.

Addition Reaction: Chloroethanol undergoes an addition reaction with ethylene oxide in the presence of an alkaline catalyst to produce a monochlorine substitute of octanediol.

Hydrolysis: The monochlorine substituent is hydrolyzed to obtain this compound.

-

Olefin Oxidation Method

-

Biological Method

Microbial Fermentation: Microorganisms are cultivated in a medium containing nutrients such as carbon, nitrogen, and inorganic salts. Under suitable conditions, the microorganisms convert the carbon source into this compound through metabolic processes.

Extraction and Purification: The product is extracted and purified from the fermentation broth by centrifugation and distillation.

-

Esterification

Esterification Reaction: Caprylic acid and ethylene glycol are esterified under the action of an acid catalyst to produce ethylene glycol octanoate.

Catalytic Hydrogenation: The glycol octanoate undergoes catalytic hydrogenation to yield this compound.

Analyse Des Réactions Chimiques

1,3-Octanediol undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Products: Oxidation typically results in the formation of carboxylic acids or ketones.

-

Reduction

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Products: Reduction can lead to the formation of primary alcohols.

-

Substitution

Reagents and Conditions: Halogenating agents such as thionyl chloride or phosphorus tribromide can be employed.

Products: Substitution reactions can produce halogenated derivatives of this compound.

Applications De Recherche Scientifique

1,3-Octanediol has a wide range of applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of various polymers and resins.

- Acts as a solvent and intermediate in organic synthesis .

-

Biology

- Employed in the study of metabolic pathways and enzyme activities.

- Used in the development of antimicrobial agents .

-

Medicine

- Incorporated into pharmaceutical formulations for its moisturizing and antimicrobial properties.

- Used in the development of drug delivery systems .

-

Industry

- Utilized in the production of cosmetics, personal care products, and coatings.

- Acts as a plasticizer and viscosity modifier in various industrial applications .

Comparaison Avec Des Composés Similaires

1,3-Octanediol can be compared with other similar compounds, such as:

-

1,2-Octanediol

- Similar in structure but with hydroxyl groups on adjacent carbon atoms.

- Exhibits stronger antimicrobial properties due to its amphiphilic nature .

-

1,4-Butanediol

- Shorter carbon chain and different hydroxyl group positions.

- Used primarily as an industrial solvent and in the production of plastics .

-

1,5-Pentanediol

- Intermediate chain length and hydroxyl group positions.

- Commonly used in the synthesis of polyesters and polyurethanes .

-

1,6-Hexanediol

- Longer carbon chain and different hydroxyl group positions.

- Utilized in the production of adhesives, coatings, and elastomers .

This compound stands out due to its balanced properties of solubility, antimicrobial activity, and moisturizing effect, making it a versatile compound in various applications.

Propriétés

IUPAC Name |

octane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865095 | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-05-8, 120727-18-6 | |

| Record name | 1,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,3-Octanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of octane-1,3-diol in apples?

A: Octane-1,3-diol is a significant volatile compound found in certain apple cultivars, contributing to their characteristic aroma. Research suggests that it might be biosynthetically derived from (R)-(+)-octane-1,3-diol, a known antimicrobial agent. [, ]

Q2: How is octane-1,3-diol formed in apples?

A: While the exact biosynthetic pathway remains unclear, studies suggest that octane-1,3-diol in apples may be formed from precursors like (R)-octane-1,3-diol, (R)-5(Z)-octene-1,3-diol, and (3R,7R)- and (3R,7S)-octane-1,3,7-triol, reacting with specific aldehydes and ketones naturally present in apples or produced during fermentation. []

Q3: Can the different stereoisomers of octane-1,3-diol be found in nature?

A: Yes, research has identified the presence of both (2S,4R) and (2R,4R) stereoisomers of octane-1,3-diol derived 1,3-dioxanes in apples and cider, with the former being the predominant form. Interestingly, the ratio seems to differ for 1,3-dioxanes originating from acetone and 2-butanone. [] Further investigation revealed that naturally occurring octane-1,3,7-triol in apples exists as a mixture of (3R,7S)- and (3R,7R)-isomers, indicating a potential biosynthetic link to the antimicrobial (R)-(+)-octane-1,3-diol. []

Q4: How can we determine the total amount of octane-1,3-diol in apple juice?

A: A novel method utilizes solid-phase microextraction (SPME) and high-speed gas chromatography (HSGC) to determine total octane-1,3-diol content in apple juice. This method involves derivatizing the diols into volatile 1,3-dioxanes for analysis. [, ]

Q5: What is the absolute configuration of octane-1,3-diol in apples?

A: Research has identified 3-hydroxyoctyl β-d-glucoside in apples and determined that both free and bound octane-1,3-diol predominantly exist in the (R) configuration. []

Q6: Beyond its natural occurrence, are there synthetic routes for octane-1,3-diol production?

A: Yes, enantioselective synthesis of octane-1,3-diol stereoisomers is possible using (R)- and (R,S)-octane-1,3-diol and (R)- and (R,S)-5(Z)-octene-1,3-diol as starting materials. [] Additionally, chiral 1,3-octanediol synthesis can be achieved using enzymatic methods as key steps. []

Q7: What are some applications of octane-1,3-diol and its derivatives?

A: Octane-1,3-diol derivatives, particularly its benzyl ethers, have been investigated for their liquid crystalline properties. [] Furthermore, a chiral silane derived from octane-1,3-diol has shown promise as a protecting group in organic synthesis, enabling the preparation of enantiomerically pure compounds like the pine beetle pheromone (-)-frontalin. []

Q8: Are there any potential uses for octane-1,3-diol in plasticizer production?

A: While not directly derived from octane-1,3-diol, research has explored the synthesis of a novel benzoate plasticizer for polyvinyl chloride using 2-ethylhexanol, a potential byproduct of octane-1,3-diol production. [] This highlights the potential for exploring sustainable applications using byproducts from octane-1,3-diol synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.